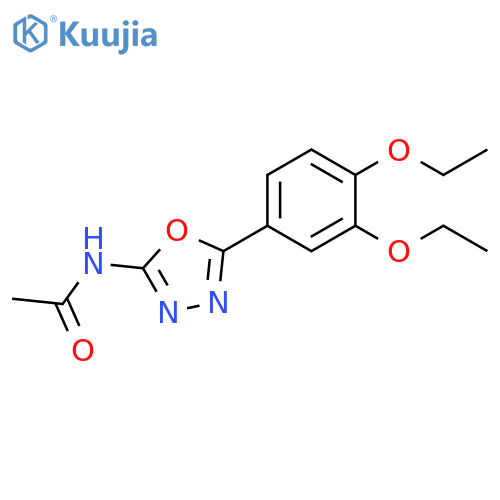Cas no 1170563-26-4 (N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide)

1170563-26-4 structure
商品名:N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide
CAS番号:1170563-26-4
MF:C14H17N3O4
メガワット:291.302483320236
CID:6511773
N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide
- Acetamide, N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]-
-
- インチ: 1S/C14H17N3O4/c1-4-19-11-7-6-10(8-12(11)20-5-2)13-16-17-14(21-13)15-9(3)18/h6-8H,4-5H2,1-3H3,(H,15,17,18)
- InChIKey: UBEWVXXOTJGEAN-UHFFFAOYSA-N
- ほほえんだ: C(NC1=NN=C(C2=CC=C(OCC)C(OCC)=C2)O1)(=O)C
N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2517-0557-3mg |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2517-0557-5μmol |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2517-0557-10μmol |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2517-0557-1mg |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2517-0557-10mg |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2517-0557-15mg |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
| Life Chemicals | F2517-0557-4mg |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2517-0557-2μmol |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2517-0557-2mg |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2517-0557-5mg |
N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
1170563-26-4 | 90%+ | 5mg |
$69.0 | 2023-05-16 |
N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide 関連文献
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690
1170563-26-4 (N-5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-ylacetamide) 関連製品
- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
